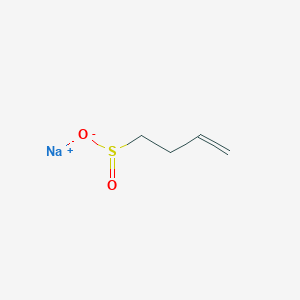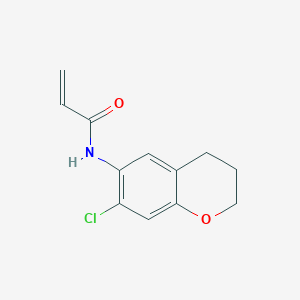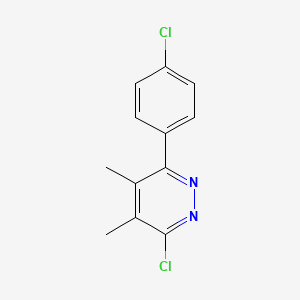
3-Chloro-6-(4-chlorophenyl)-4,5-dimethylpyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Chloro-6-(4-chlorophenyl)-4,5-dimethylpyridazine” is a chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The product is sold “as-is” without any representation or warranty . The molecular formula of the compound is C10H6Cl2N2 .
Physical And Chemical Properties Analysis
The compound is a solid . The molecular weight of the compound is 225.07 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- The creation of new heterocyclic compounds with potential biological activities often involves the use of pyridazine derivatives. For example, 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid was reacted with antipyrin to yield butanoic acid derivatives, which were further used to prepare pyridazinone derivatives. These derivatives showed antimicrobial and antifungal activities (Sayed et al., 2003).
Drug Labeling and Distribution Studies
- Iodine-131 labeled drugs, including 1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane, were synthesized for body distribution studies in rats. The differential concentration of these compounds in various body parts like the lungs and brain highlights their potential in nuclear medicine and brain scanning applications (Braun et al., 1977).
Environmental Degradation Studies
- The degradation of antimicrobial compounds like 4-Chloro-3,5-dimethylphenol in the water was studied using UV and UV/persulfate processes. Advanced oxidation processes were explored for their efficacy in removing such compounds from wastewater, contributing significantly to environmental remediation research (Li et al., 2020).
Antischizophrenic Activity of Phenothiazine Drugs
- Research on chlorpromazine, a phenothiazine drug, revealed its potential as an antischizophrenic medication. Studies showed that chlorpromazine might mimic the conformation of dopamine, correlating with its antischizophrenic efficacy (Horn & Snyder, 1971).
Dye Synthesis and Biological Activity
- Novel heterocyclic aryl monoazo organic compounds, including pyridazine derivatives, were synthesized and used in dyeing polyester fibers. These compounds were screened for their antioxidant, antitumor, and antimicrobial activities, highlighting their multifaceted applications in textiles and biomedicine (Khalifa et al., 2015).
Molecular Electronics and Photonics
- Research on pyrazine derivatives, including 2,5-di(aryleneethynyl)pyrazine derivatives, focused on their structural and optoelectronic properties. These studies are crucial for advancements in molecular electronics and photonics, particularly in light-emitting devices (Zhao et al., 2004).
Corrosion Inhibition in Metals
- Pyridazine derivatives were tested for their potential in protecting mild steel surfaces and inhibiting corrosion in hydrochloric acid solutions. This research is important for industrial applications where metal corrosion is a significant concern (Olasunkanmi et al., 2018).
Development of Antioxidant and Anti-Inflammatory Agents
- Novel pyrimidine and its triazole fused derivatives were synthesized and investigated for their antioxidant and anti-inflammatory activities. Such research aids in the development of new therapeutic agents for various inflammatory and oxidative stress-related diseases (Bhalgat et al., 2014).
Synthesis of Novel Benzenesulfonamide Derivatives for Antitumor Activity
- The synthesis of new benzenesulfonamide derivatives and their evaluation for antitumor activity against cell lines like HepG2 and MCF-7. This research contributes to the ongoing search for effective cancer treatments (Fahim & Shalaby, 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-chloro-6-(4-chlorophenyl)-4,5-dimethylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2/c1-7-8(2)12(14)16-15-11(7)9-3-5-10(13)6-4-9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXRONBXXUIZBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN=C1C2=CC=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2929185.png)

![2-(3-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2929187.png)
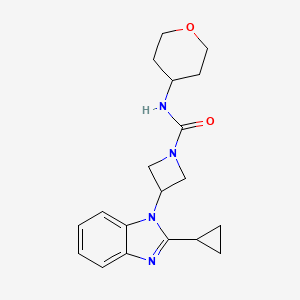
![3-(4-Methoxyphenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2929191.png)

![1-[3-(Benzenesulfonyl)-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B2929195.png)
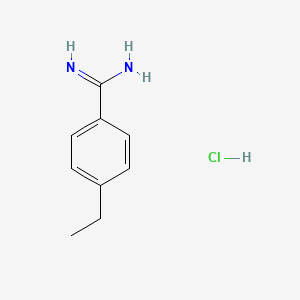
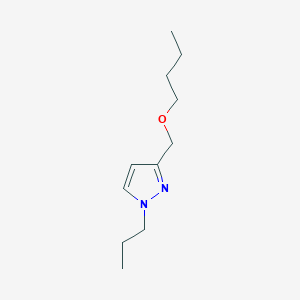
![N-(2,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2929199.png)
![[1-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2929202.png)
![5-(4-Fluorophenyl)-2-(methylsulfanyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2929203.png)
